5-(Azidomethyl)-2-chloropyridine
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Overview
Description
5-(Azidomethyl)-2-chloropyridine is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to the fifth position of a 2-chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2-chloropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-(chloromethyl)-2-chloropyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: 5-(Aminomethyl)-2-chloropyridine.
Scientific Research Applications
5-(Azidomethyl)-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the labeling and modification of biomolecules due to its azido group, which can undergo bioorthogonal reactions.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-2-chloropyridine primarily involves its azido group, which can participate in various chemical reactions. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazoles. These reactions are often catalyzed by copper(I) ions and proceed through a 1,3-dipolar cycloaddition mechanism. The compound can also be reduced to form amines, which can further react with other functional groups.
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-2-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
5-(Azidomethyl)-2-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
5-(Azidomethyl)-2-iodopyridine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
5-(Azidomethyl)-2-chloropyridine is unique due to its specific reactivity profile. The presence of the chlorine atom influences the electronic properties of the pyridine ring, affecting the reactivity of the azido group. This makes it a valuable intermediate in organic synthesis, particularly in the formation of triazoles and other nitrogen-containing heterocycles.
Properties
IUPAC Name |
5-(azidomethyl)-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-2-1-5(3-9-6)4-10-11-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWLCFHBPQEWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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